molecular formula C18H24O4 B1246540 (R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one

(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one

Cat. No.: B1246540
M. Wt: 304.4 g/mol
InChI Key: RNIKQZXKWIZFHL-MASHWEEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one is an isochromane that is 3,4-dihydroisocoumarin with a butyl substituent at position 7, hydroxy substituents at positions 6 and 8 and a 3E-pent-3-en-1-yl group at position 3. It is isolated from an endophytic fungus, Geotrichum. It has a role as a metabolite, an antimalarial, an antifungal agent and an antitubercular agent. It is a member of isochromanes and a member of phenols. It derives from a 3,4-dihydroisocoumarin.

Scientific Research Applications

  • Antibacterial Screening : A study by Saeed et al. (2013) described the synthesis of a compound closely related to (R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one. This compound demonstrated significant antibacterial activity against various bacterial strains.

  • Antimicrobial Activity : Research by Tabopda et al. (2009) on dihydroisocoumarins isolated from Crassocephalum biafrae showed notable antimicrobial activities against a range of microbes, including Escherichia coli and Staphylococcus aureus.

  • Antibacterial Screening of Structural Analogs : A paper by Rafique et al. (2019) discussed the antibacterial screening of a structural analog of metabolites from Ononis natrix, demonstrating moderate antibacterial activity.

Antimalarial and Antifungal Applications

This compound also shows promise in antimalarial and antifungal applications:

  • Antimalarial Activity : Kongsaeree et al. (2003) isolated novel dihydroisocoumarin derivatives from an endophytic fungus, showing antimalarial, antituberculous, and antifungal activities. Their study suggests potential uses in treating malaria and certain fungal infections (Kongsaeree et al., 2003).

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties of this compound is crucial for its application in scientific research:

  • Synthesis Techniques : The synthesis of related dihydroisocoumarin compounds was explored by Afzal et al. (1978), providing insights into the chemical processes involved in creating these compounds.

  • Chemical Investigation : A chemical investigation by Kim et al. (2018) on an endophytic fungus derived compound similar to this compound revealed new compounds and their spectroscopic data.

Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

(3R)-7-butyl-6,8-dihydroxy-3-[(E)-pent-3-enyl]-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H24O4/c1-3-5-7-8-13-10-12-11-15(19)14(9-6-4-2)17(20)16(12)18(21)22-13/h3,5,11,13,19-20H,4,6-10H2,1-2H3/b5-3+/t13-/m1/s1

InChI Key

RNIKQZXKWIZFHL-MASHWEEQSA-N

Isomeric SMILES

CCCCC1=C(C=C2C[C@H](OC(=O)C2=C1O)CC/C=C/C)O

Canonical SMILES

CCCCC1=C(C=C2CC(OC(=O)C2=C1O)CCC=CC)O

Synonyms

7-BDP cpd
7-butyl-6,8-dihydroxy-3(R)-pent-11-enylisochroman-1-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one
Reactant of Route 2
(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one
Reactant of Route 3
(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one
Reactant of Route 4
(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one
Reactant of Route 5
(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one
Reactant of Route 6
(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one

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